molecular formula C11H9NO2 B1582295 2-Methyl-N-phenylmaleimide CAS No. 3120-04-5

2-Methyl-N-phenylmaleimide

Cat. No.: B1582295
CAS No.: 3120-04-5
M. Wt: 187.19 g/mol
InChI Key: QAVUFFJVZGZJMO-UHFFFAOYSA-N
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Description

2-Methyl-N-phenylmaleimide is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It has a structure of a five-membered ring and an N-aryl substituted structure .


Synthesis Analysis

The synthesis of this compound and its polymers can be achieved through various methods. One such method involves the Diels–Alder reaction and ring-opening metathesis polymerization (ROMP) . Another method involves radical polymerizations .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with a N-aryl substituted structure . The SMILES string representation of the molecule is CC1=CC(=O)N(c2ccccc2)C1=O .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with cyclopentadiene or furan through Diels–Alder reactions to form adducts, which can then be converted into polymers via ROMP .


Physical and Chemical Properties Analysis

This compound is a solid substance with a density of 1.05 g/mL at 25ºC (lit.) . It has a boiling point of 262-264ºC (lit.) and a melting point of 98-100ºC (lit.) . The flash point is >230 °F .

Scientific Research Applications

Polymer Composition and Heat Resistance

2-Methyl-N-phenylmaleimide (2M-NPM) has been utilized in the polymer industry, particularly in enhancing the heat resistance of polymers. For instance, N-phenylmaleimide (PMI) is used to copolymerize with vinyl chloride (VC) to improve the heat resistance of polyvinyl chloride (PVC). By selecting specific monomers and controlling their content, the copolymer composition can be optimized to improve homogeneity and heat resistance. Acrylonitrile (AN) and methyl methacrylate (MMA) are often selected to achieve these objectives in VC/PMI suspension copolymerization (Du et al., 2000).

Polymerization Catalysis

2M-NPM is also significant in the field of polymerization catalysis. A study demonstrated the successful polymerization of N-phenylmaleimide using a divalent samarium complex, highlighting that the polymerization conversion is higher in tetrahydrofuran (THF) compared to other solvents and increases with the monomer concentration. This research indicates the potential of 2M-NPM in various polymerization processes (Yao, 2000).

Copolymerization and Material Properties

The radical copolymerization of N-phenylmaleimide with various diene monomers, including naturally occurring compounds, has been explored. The resulting copolymers demonstrate excellent thermal stability, making them suitable for high-temperature applications. This research illustrates the versatility of 2M-NPM in creating polymers with desirable physical properties (Matsumoto & Yamamoto, 2016).

Chiral Recognition and Optical Activity

Studies have shown that 2M-NPM can be utilized to create optically active copolymers, particularly when polymerized with chiral anionic initiators. These copolymers have shown potential in chiral recognition, making them valuable in analytical chemistry, such as in high-performance liquid chromatography for optical resolution of racemic compounds (Oishi et al., 2003).

Photoinitiators in Polymerization

2M-NPM has been researched as a component in novel chemical-bonded photoinitiators. These photoinitiators are used in photopolymerization processesand show high efficiency in initiating photopolymerization without the need for coinitiators. This application is particularly relevant in the field of polymer science, where precise control over the polymerization process is crucial (Wang et al., 2006).

Safety Applications in Lithium-ion Batteries

In the realm of battery technology, 2M-NPM derivatives have been investigated as safety electrolyte additives for lithium-ion batteries. These additives can polymerize at high temperatures to solidify the electrolyte, effectively blocking ion transport between electrodes and providing a thermal shutdown mechanism for safer battery control, without significantly impacting the normal charge–discharge performance (Xia et al., 2012).

Synthetic Methodologies

The development of synthetic methodologies for 2M-NPM is also a significant area of research. Improvements in the synthetic methods, such as the use of nickel diacetylacetonate as a closing-ring dehydration catalyst, have been shown to enhance the yield of N-phenylmaleimide, which is crucial for its broad applications in scientific research (Chemical, 2007).

Biochemical Analysis

Biochemical Properties

2-Methyl-N-phenylmaleimide plays a significant role in various biochemical reactions. It interacts with enzymes such as myeloperoxidase, which catalyzes the reaction between hydrogen peroxide and chloride to generate hypochlorous acid . This interaction increases the activity of myeloperoxidase, leading to oxidative cell injury induced by activated neutrophils. Additionally, this compound acts as a dienophile in Diels-Alder reactions, participating in cycloaddition reactions with dienes to form cyclohexene derivatives .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by increasing the activity of myeloperoxidase, which is associated with inflammatory diseases . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the double bond in the maleimide moiety, allowing it to react with the diene component. This reaction proceeds through a concerted mechanism, resulting in the formation of a new carbon-carbon bond and the generation of a cyclohexene ring system . Additionally, this compound increases the activity of myeloperoxidase by binding to the enzyme and enhancing its catalytic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained oxidative stress and inflammation in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of myeloperoxidase without causing significant toxicity. At high doses, it may induce toxic or adverse effects, such as increased oxidative stress and inflammation . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the reduction of activated α,β-unsaturated alkenes through the action of ene-reductases, which use non-covalently bound flavin mononucleotide for the reduction process . This compound also affects metabolic flux and metabolite levels by inducing oxidative stress and altering gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It acts as a Michael acceptor, allowing it to be taken up by cells and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For example, it may localize to the mitochondria, where it induces oxidative stress and affects mitochondrial function .

Properties

IUPAC Name

3-methyl-1-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVUFFJVZGZJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351059
Record name 2-Methyl-N-phenylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3120-04-5
Record name 2-Methyl-N-phenylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-N-phenylmaleimide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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